molecular formula C20H26N2O3 B6906640 N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6906640
M. Wt: 342.4 g/mol
InChI Key: CQWDIMTXPJKKBC-UHFFFAOYSA-N
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Description

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an indene moiety, a piperidine ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(13-25-18-7-6-14-2-1-3-16(14)12-18)22-10-8-17(9-11-22)21-20(24)15-4-5-15/h6-7,12,15,17H,1-5,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWDIMTXPJKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The cyclopropane carboxamide group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds like 1H-indene-1-one and 2,3-dihydro-1H-inden-5-yl derivatives share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-acyl piperidines.

    Cyclopropane Carboxamides: Compounds like cyclopropanecarboxylic acid derivatives.

Uniqueness

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of an indene moiety, a piperidine ring, and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties not found in simpler analogs.

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